1-(4-methylpiperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O/c1-13-3-6-24(7-4-13)15(26)12-23-8-10-25(11-9-23)16-21-5-2-14(22-16)17(18,19)20/h2,5,13H,3-4,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYQDVDYQXPCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylpiperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates that the compound contains multiple functional groups, including piperidine and piperazine moieties, which are known for their diverse biological activities.
Research indicates that this compound may interact with several biological targets, primarily through modulation of neurotransmitter systems. The following mechanisms have been suggested:
- Receptor Interaction : The compound may act as an antagonist or partial agonist at various receptors, including serotonin and adrenergic receptors. For instance, piperazine derivatives are known to exhibit activity at the α2-adrenergic receptor and 5-HT1A receptor, which are implicated in mood regulation and anxiety responses .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound could inhibit certain enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated the following biological effects:
- Antidepressant-like Effects : Animal models treated with similar piperazine derivatives have shown increased levels of serotonin and norepinephrine, suggesting potential antidepressant properties .
- Neuroprotective Effects : Compounds with structural similarities have been reported to protect neuronal cells from oxidative stress, indicating possible neuroprotective roles .
In Vivo Studies
Case studies involving animal models have provided insights into the pharmacological potential of this compound:
- Behavioral Studies : In behavioral assays, administration of the compound resulted in significant reductions in anxiety-like behaviors in rodents. This aligns with findings from similar compounds that target serotonin receptors .
- Toxicology Reports : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully understand the long-term effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its complex structure, which includes a piperidine ring and a trifluoromethyl pyrimidine moiety. Its chemical formula is C_{16}H_{21F_3N_4 with a molecular weight of approximately 358.37 g/mol. The presence of trifluoromethyl groups often enhances the lipophilicity and biological activity of compounds, making them more suitable for drug development.
Glycine Transporter Inhibition
One of the primary applications of this compound is as a glycine transporter 1 (GlyT1) inhibitor . GlyT1 plays a crucial role in modulating synaptic transmission and is implicated in various neurological disorders. Inhibitors of GlyT1 are being investigated for their potential to treat conditions such as schizophrenia and depression. Studies have shown that compounds with similar structures can effectively inhibit GlyT1, suggesting that this compound may exhibit similar properties .
Antidepressant Activity
Research indicates that compounds structurally related to 1-(4-methylpiperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one may possess antidepressant effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is a common mechanism for antidepressants. Further investigation into this compound could reveal its efficacy in preclinical models of depression .
Case Study 1: In Vivo Efficacy
In a recent study evaluating the efficacy of GlyT1 inhibitors in animal models, compounds similar to the target compound demonstrated significant reductions in depressive-like behaviors. The study highlighted the importance of structural modifications in enhancing the binding affinity to GlyT1 receptors .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various derivatives of piperidine-based compounds. The findings suggested that modifications at the piperazine ring significantly influenced biological activity. The incorporation of trifluoromethyl groups was found to improve potency against GlyT1, indicating that this compound could be optimized for better therapeutic outcomes .
Chemical Reactions Analysis
Core Structural Components
The compound features two heterocyclic moieties:
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4-Methylpiperidine : Linked via an ethanone bridge.
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Piperazine : Connected to a trifluoromethyl-substituted pyrimidine ring.
Table 1: Reaction Steps for Core Assembly
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine-piperazine linkage is synthesized via SNAr, where piperazine displaces a leaving group (e.g., chloride) on the pyrimidine ring. This is exemplified in the synthesis of similar trifluoromethylpyrimidine derivatives:
Table 2: SNAr Optimization Data
| Substrate | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-Chloro-4-(trifluoromethyl)pyrimidine | Cyclohexyl MgCl₂ | Toluene | 80°C | 89% | |
| 2-Fluoro-4-(trifluoromethyl)pyrimidine | K₂CO₃ | DMF | 120°C | 76% |
Mechanistic Insight : Electron-withdrawing groups (e.g., trifluoromethyl) activate the pyrimidine ring for nucleophilic attack, enabling efficient piperazine incorporation .
Acylation for Ethanone Bridge Formation
The ethanone bridge is constructed via enamine chemistry or direct acylation. Source details the use of 1,1-dimethoxy-N,N-dimethylethylamine with aryl ketones to form α,β-unsaturated ketones, which are intermediates for further functionalization.
Example Procedure:
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Reactant : 1-(4-(trifluoromethyl)phenyl)ethan-1-one (376.3 mg, 2.0 mmol)
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Reagent : 1,1-Dimethoxy-N,N-dimethylethylamine (584.5 μL, 4.0 mmol)
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Conditions : Anhydrous toluene, room temperature, 12 hours
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Purification : Flash chromatography (petroleum ether/ethyl acetate 1:1)
Purification and Characterization
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Purification : Flash column chromatography (e.g., petroleum ether/ethyl acetate mixtures) is standard for isolating intermediates .
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Characterization :
Stability and Functional Group Reactivity
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Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, resistant to hydrolysis under standard conditions .
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Piperazine Ring : Susceptible to N-alkylation or acylation for further derivatization .
Table 3: Route Efficiency Comparison
Key Takeaway : The enamine route offers superior yields and shorter reaction times, making it preferable for large-scale synthesis .
Preparation Methods
Nucleophilic Aromatic Substitution
The piperazine fragment is synthesized through nucleophilic aromatic substitution (SNAr) between 2-chloro-4-(trifluoromethyl)pyrimidine and piperazine.
Procedure :
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Reactants : 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv), piperazine (1.2 equiv).
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Conditions : Reflux in ethanol (EtOH) at 75–85°C for 3–5 hours with N,N-diisopropylethylamine (DIPEA) as a base.
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Yield : 60–75% after purification via silica gel chromatography.
Mechanism : The chlorine atom at the 2-position of the pyrimidine ring is displaced by the nucleophilic nitrogen of piperazine, facilitated by the electron-withdrawing trifluoromethyl group at the 4-position.
Alternative Cross-Coupling Approaches
Palladium-catalyzed cross-coupling methods are employed when direct SNAr is inefficient.
Suzuki-Miyaura Coupling :
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Reactants : 2-Bromo-4-(trifluoromethyl)pyrimidine (1.0 equiv), piperazine-1-boronic acid (1.1 equiv).
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Catalyst : Pd(OAc)₂ (0.1 equiv) with CyPF-Bu (0.1 equiv) as a ligand.
Synthesis of 1-(4-Methylpiperidin-1-yl)ethan-1-one
Friedel-Crafts Acylation
4-Methylpiperidine undergoes acetylation using acetyl chloride in the presence of a Lewis acid.
Procedure :
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Reactants : 4-Methylpiperidine (1.0 equiv), acetyl chloride (1.2 equiv).
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Catalyst : AlCl₃ (1.5 equiv).
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Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.
Characterization :
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¹H NMR (CDCl₃): δ 3.70–3.40 (m, 4H, piperidine), 2.25 (s, 3H, COCH₃), 1.80–1.40 (m, 5H, piperidine-CH₂ and CH(CH₃)).
Coupling of Fragments to Form the Target Compound
Ketone-Piperazine Coupling
The final step involves coupling 1-(4-methylpiperidin-1-yl)ethan-1-one with 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine.
Procedure :
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Reactants : 1-(4-Methylpiperidin-1-yl)ethan-1-one (1.0 equiv), 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine (1.1 equiv).
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Coupling Agent : Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.2 equiv).
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Base : Triethylamine (TEA, 3.0 equiv).
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Conditions : DCM, room temperature, 12 hours.
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Yield : 65–75% after column chromatography (hexane/EtOAc).
Mechanism : The BOP reagent activates the ketone for nucleophilic attack by the secondary amine of the piperazine, forming the C–N bond.
Purification and Characterization
Chromatographic Purification
Q & A
Q. Q1. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of this compound involves multi-step organic reactions, including coupling of the 4-methylpiperidine and trifluoromethylpyrimidine-containing piperazine moieties. Critical challenges include:
- Steric hindrance from the 4-methylpiperidine group, requiring high-temperature reactions (e.g., reflux in toluene) to enhance reactivity .
- Purity control : Use HPLC with C18 columns (gradient elution: acetonitrile/water + 0.1% TFA) to monitor byproducts. For example, unreacted trifluoromethylpyrimidine intermediates often require column chromatography (silica gel, ethyl acetate/hexane) for removal .
- Yield optimization : Catalysts like Pd(OAc)₂ for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions improve efficiency. Inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Q. Q2. How can structural confirmation be rigorously validated?
Methodological Answer: Combine spectroscopic and computational methods :
- NMR : Compare experimental H/C NMR shifts with predicted values (e.g., using ACD/Labs or ChemDraw). Key signals:
- Piperazine N–CH₂ protons: δ 2.5–3.5 ppm (multiplet).
- Trifluoromethyl group: δ ~120 ppm in C NMR (quartet, = 35 Hz) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₁₈H₂₃F₃N₆O requires m/z 409.1925 ± 2 ppm).
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks (if crystallizable) .
Advanced Research Questions
Q. Q3. How can receptor-ligand interactions be studied for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like dopamine D₃ or serotonin 5-HT₂ receptors (common for piperazine derivatives). Focus on hydrophobic interactions with the trifluoromethyl group and hydrogen bonds with pyrimidine N atoms .
- Surface plasmon resonance (SPR) : Immobilize purified receptors (e.g., GPCRs) on sensor chips to measure binding kinetics (Kd, kon/koff). Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl .
- Functional assays : Test cAMP inhibition (for Gi-coupled receptors) or calcium flux (Gq-coupled) in HEK293 cells transfected with target receptors .
Q. Q4. How to resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay conditions : Compare buffer pH (e.g., ATP concentration affects kinase inhibition). Standardize using 1 mM ATP in Tris-HCl, pH 7.5 .
- Cell line variability : Validate across multiple lines (e.g., MCF-7 vs. HEK293). Use CRISPR-edited isogenic controls to isolate target effects .
- Metabolic stability : Test liver microsome stability (human vs. rodent) to account for species-specific degradation. For example, CYP3A4 may rapidly oxidize the piperazine ring .
Q. Q5. What in vivo models are suitable for evaluating pharmacokinetics?
Methodological Answer:
- Pharmacokinetic profiling :
- Rodents : Administer 10 mg/kg IV/PO. Collect plasma at 0.5, 2, 6, 12, 24 h. Analyze via LC-MS/MS (LLOQ: 1 ng/mL). Key parameters:
| Parameter | Typical Value |
|---|---|
| t₁/₂ | 4–6 h |
| Cmax | 800 ng/mL |
| AUC₀–24 | 4500 h·ng/mL |
- Tissue distribution : Sacrifice animals at 6 h post-dose. Homogenize brain/liver tissues; quantify drug levels to assess blood-brain barrier penetration .
Q. Q6. How to design SAR studies for analogs of this compound?
Methodological Answer: Focus on modifying:
- Piperazine substituents : Replace trifluoromethylpyrimidine with chloropyrimidine or methyltriazole to alter hydrophobicity .
- 4-Methylpiperidine : Substitute with azepane or morpholine to study ring size effects on target binding .
- Linker optimization : Replace the ethanone linker with sulfonamide or urea groups. Assess impact on solubility (LogP) via shake-flask method .
Q. Q7. What analytical techniques detect degradation products under stressed conditions?
Methodological Answer:
- Forced degradation : Expose to 0.1 M HCl (70°C, 24 h), 0.1 M NaOH (25°C, 6 h), or 3% H₂O₂ (25°C, 8 h).
- UPLC-PDA/MS : Use Acquity BEH C18 column (1.7 µm, 2.1×50 mm). Mobile phase: 0.1% formic acid in water/acetonitrile. Major degradants:
- Acid hydrolysis: Cleavage of piperazine-ethanone bond.
- Oxidation: Hydroxylation of pyrimidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
